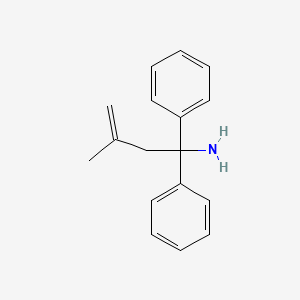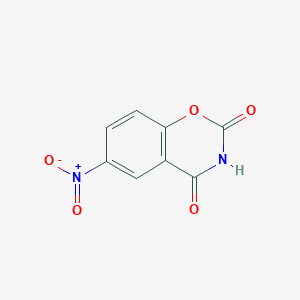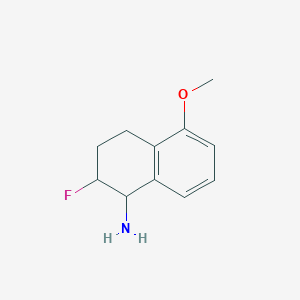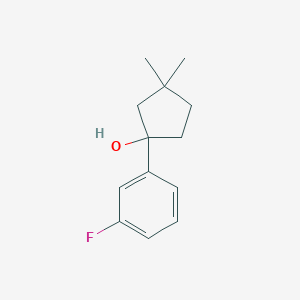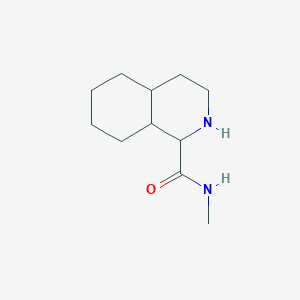
N-Methyl-decahydroisoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-decahydroisoquinoline-1-carboxamide is a chemical compound with the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-Methyl-decahydroisoquinoline-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of decahydroisoquinoline with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
N-Methyl-decahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of N-methyl-decahydroisoquinoline.
Substitution: This compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming various substituted derivatives
Scientific Research Applications
N-Methyl-decahydroisoquinoline-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Methyl-decahydroisoquinoline-1-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
N-Methyl-decahydroisoquinoline-1-carboxamide can be compared with other similar compounds, such as:
N-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxamide: This compound has a similar structure but differs in the position of the methyl group.
N-(2-hydroxyphenyl)isoquinoline-1-carboxamide: Known for its potent anti-inflammatory effects.
Indole-2-carboxamide derivatives: These compounds are known for their strong enzyme inhibitory properties and are used in pharmaceutical research.
This compound stands out due to its unique combination of chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c1-12-11(14)10-9-5-3-2-4-8(9)6-7-13-10/h8-10,13H,2-7H2,1H3,(H,12,14) |
InChI Key |
QXXMFRUHPPZEOL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C2CCCCC2CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


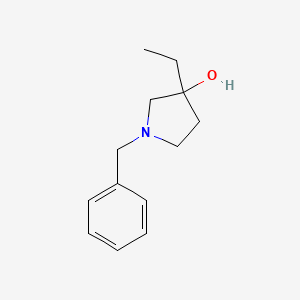
![3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13203955.png)
![(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13203970.png)
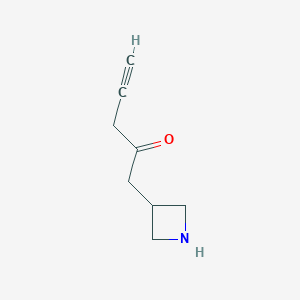
![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)

![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
